

Spectroscopic Profile of 2-Boronobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Boronobenzenesulfonamide

Cat. No.: B1288796

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Introduction

2-Boronobenzenesulfonamide, a bifunctional molecule incorporating both a boronic acid and a sulfonamide group, holds significant interest in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group for applications such as Suzuki coupling reactions and as a sensor for carbohydrates, while the sulfonamide group is a well-established pharmacophore. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the available spectroscopic data for **2-Boronobenzenesulfonamide**, along with generalized experimental protocols for its characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Boronobenzenesulfonamide**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3261	N-H stretching
1575	Aromatic C=C stretching
1508	Aromatic C=C stretching
1348	S=O asymmetric stretching
1318	S=O symmetric stretching
807	B-O stretching
778	C-H out-of-plane bending

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment
^1H	DMSO- d_6	7.62-7.49	m	3H, Aromatic
7.78-7.76	m	1H, Aromatic		
8.02-7.91	m	2H, $-\text{SO}_2\text{NH}_2$		
8.35	m	3H, Aromatic		
^{13}C	Acetone- d_6	125.6	Aromatic C	
125.9	Aromatic C			
126.1	Aromatic C			
128.7	Aromatic C			
129.3	Aromatic C			
129.7	Aromatic C			
132.6	Aromatic C			
133.4	Aromatic C			
136.1	Aromatic C-B			
^{11}B	Acetone- d_6	30.6	$-\text{B}(\text{OH})_2$	

Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL.[1]

Table 3: Predicted Mass Spectrometry (MS) Data

While experimental mass spectrometry data for **2-Boronobenzenesulfonamide** is not readily available in the cited literature, a plausible fragmentation pattern can be predicted based on the known behavior of benzenesulfonamide derivatives. The molecular weight of **2-Boronobenzenesulfonamide** ($\text{C}_6\text{H}_8\text{BNO}_4\text{S}$) is approximately 201.01 g/mol .

m/z (Predicted)	Ion	Fragmentation Pathway
201	$[M]^+$	Molecular ion
183	$[M - H_2O]^+$	Loss of water from the boronic acid group
137	$[M - SO_2]^+$	Loss of sulfur dioxide
122	$[C_6H_5BO_2]^+$	Fragment corresponding to the boronic acid substituted phenyl ring
77	$[C_6H_5]^+$	Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument and sample in question.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Protocol (KBr Pellet Method):

- A small amount of **2-Boronobenzenesulfonamide** (1-2 mg) is finely ground in an agate mortar.
- Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
- The mixture is thoroughly ground and mixed until a homogenous fine powder is obtained.
- A portion of the mixture is transferred to a pellet press die.
- The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a transparent or translucent pellet.
- The KBr pellet is then placed in the sample holder of the IR spectrometer for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ^1H , ^{13}C , and ^{11}B NMR spectroscopy.

Protocol:

- An appropriate amount of **2-Boronobenzenesulfonamide** is dissolved in a deuterated solvent (e.g., DMSO- d_6 or Acetone- d_6) in an NMR tube to a final concentration of approximately 5-20 mg/mL for ^1H NMR and 20-50 mg/mL for ^{13}C NMR.
- For ^{11}B NMR, a similar concentration range can be used, and it is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.
- The sample is thoroughly mixed to ensure homogeneity.
- The NMR tube is placed in the spectrometer.
- Spectra are acquired using appropriate pulse sequences and acquisition parameters for each nucleus. Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR, while $\text{BF}_3 \cdot \text{OEt}_2$ is a common external standard for ^{11}B NMR.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) Mass Spectrometry.

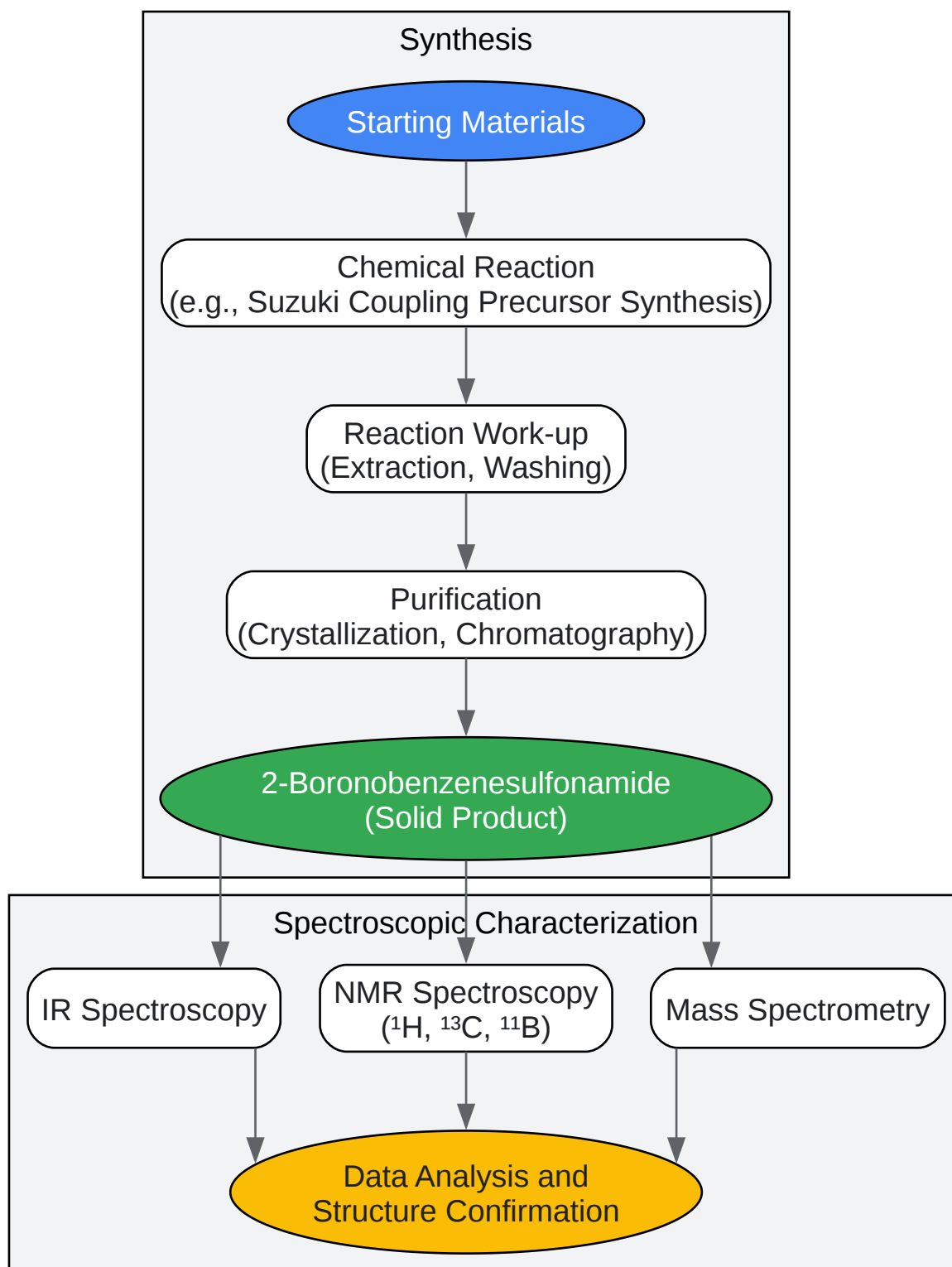
Protocol:

- A dilute solution of **2-Boronobenzenesulfonamide** is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
- The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
- A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
- The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

- The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- A mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

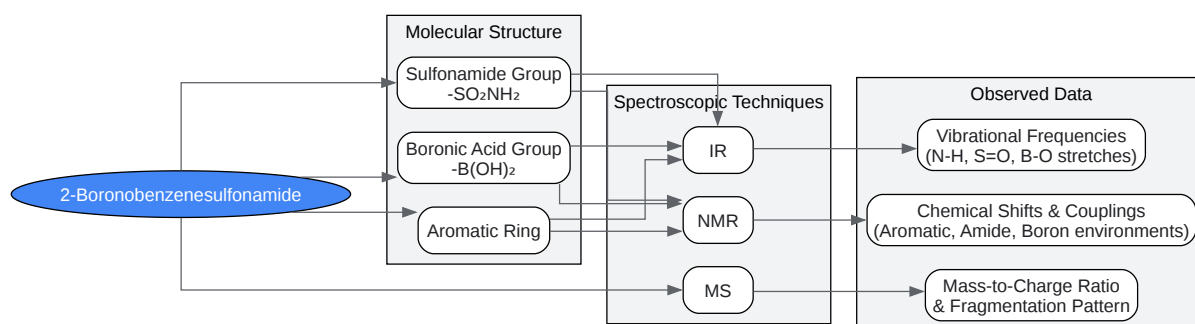
Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **2-Boronobenzenesulfonamide**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.



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References

- 1. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Boronobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288796#spectroscopic-data-of-2-boronobenzenesulfonamide]

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